Thiol-PEG2-acid

Vue d'ensemble

Description

The presence of the polyethylene glycol (PEG) spacer increases its solubility in aqueous media . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of PEG with thiol-containing reagents under controlled conditions to introduce the thiol group, followed by the addition of a carboxylic acid group .

Industrial Production Methods

Industrial production of Thiol-PEG2-acid typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Thiol-PEG2-acid undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiols from disulfides.

Substitution: Formation of thioethers and other substituted products.

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Drug Delivery | Utilized in the design of drug delivery systems to enhance bioavailability. |

| Nanotechnology | Functionalization of nanoparticles for improved stability and biocompatibility. |

| Bioconjugation | Coupling with proteins or peptides for targeted therapeutic applications. |

| Polymer Synthesis | Used in the synthesis of polymeric materials with specific functionalities. |

Drug Delivery Systems

Thiol-PEG2-acid is instrumental in developing advanced drug delivery systems. Its ability to form stable conjugates with various therapeutic agents enhances their solubility and bioavailability. For instance, studies have shown that modifying nanoparticles with this compound improves their circulation time in the bloodstream, facilitating targeted delivery to diseased tissues.

Nanoparticle Functionalization

The functionalization of nanoparticles with this compound has been explored extensively in enhancing their colloidal stability and biocompatibility. Research indicates that the degree of grafting affects the stability of nanoparticle systems, which is critical for applications in imaging and diagnostics. For example, the aggregation behavior of gold-silver core@shell nanoparticles modified with this compound was analyzed using Surface-Enhanced Raman Scattering (SERS) techniques, demonstrating its potential in bioanalytical applications .

Bioconjugation Techniques

This compound serves as a versatile linker for bioconjugation processes. The thiol group can react with maleimide groups on proteins or peptides, facilitating the formation of stable thioether bonds. This property is particularly valuable in creating targeted therapies where specific biomolecules are conjugated to therapeutic agents or imaging probes.

Polymer Synthesis

In polymer chemistry, this compound is utilized to synthesize various polymeric structures through thiol-disulfide exchange reactions. These polymers can be designed to respond to specific stimuli or to have tailored release profiles for encapsulated drugs. For instance, radical-mediated hydrogel synthesis involving thiol-maleimide chemistry has been explored, showcasing its utility in creating responsive materials .

Case Study 1: Enhanced Drug Delivery Using this compound

A study investigated the use of this compound-modified nanoparticles for delivering anticancer drugs. The results indicated that these modified nanoparticles exhibited a significantly improved therapeutic index compared to non-modified counterparts due to enhanced cellular uptake and reduced systemic toxicity.

Case Study 2: Stability Analysis of Functionalized Nanoparticles

Research focused on the stability of gold-silver nanoparticles functionalized with this compound revealed that varying levels of grafting could lead to different aggregation states, impacting their optical properties used in diagnostics . This study emphasized the importance of understanding the relationship between polymer grafting density and nanoparticle behavior.

Mécanisme D'action

The mechanism of action of Thiol-PEG2-acid involves its ability to form stable covalent bonds with various biomolecules through its thiol and carboxylic acid groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxylic acid group can form amide bonds with amines. These interactions enable the compound to modify surfaces, proteins, and other molecules, thereby enhancing their properties and functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiol-PEG3-acid: Contains an additional ethylene glycol unit, providing increased flexibility and solubility.

Thiol-PEG4-acid: Further extended PEG chain, offering even greater solubility and flexibility.

Thiol-PEG2-amine: Similar structure but with an amine group instead of a carboxylic acid

Uniqueness

Thiol-PEG2-acid is unique due to its balanced length of the PEG spacer, which provides an optimal combination of solubility and reactivity. Its ability to form stable covalent bonds with a variety of biomolecules makes it highly versatile for numerous applications in research and industry .

Activité Biologique

Thiol-PEG2-acid, a compound with the chemical formula CHOS, is a member of the polyethylene glycol (PEG) family that features a thiol group. This compound has gained attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique properties and biological activities. Its structure allows it to serve as a versatile linker in bioconjugation processes, enhancing the solubility and stability of proteins and peptides.

- Molecular Weight : 178.25 g/mol

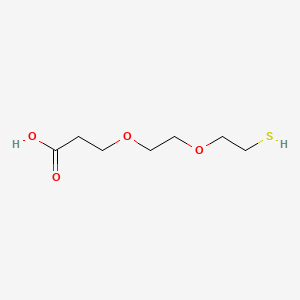

- Structure : Contains a thiol group (-SH) and a carboxylic acid (-COOH) functional group, which are crucial for its reactivity and applications in biological systems.

Biological Activity

This compound exhibits several biological activities that make it valuable in research and therapeutic applications.

This compound functions primarily through PEGylation , which involves the covalent attachment of PEG chains to biomolecules. This process enhances the solubility, stability, and bioavailability of therapeutic agents. The thiol group allows for specific conjugation reactions with various biomolecules, facilitating targeted delivery systems in drug development.

Key Mechanisms:

- Ubiquitin-Proteasome System : this compound acts as a linker in PROTAC (Proteolysis Targeting Chimeras), connecting an E3 ubiquitin ligase to a target protein, leading to selective degradation of unwanted proteins.

- Cellular Interactions : The compound influences cellular functions by modifying protein interactions and enhancing the solubility of hydrophobic drugs .

Pharmacokinetics

This compound is characterized by:

- Good Aqueous Solubility : The PEG component increases solubility in biological fluids, which is essential for effective drug delivery.

- Stability in Biological Environments : It maintains stability under physiological conditions, allowing for sustained release of conjugated agents.

Applications in Research and Medicine

This compound is utilized across various domains:

Drug Delivery Systems

- Enhancement of Pharmacokinetics : By improving the solubility and stability of drugs, this compound is used to develop formulations that enhance bioavailability.

Bioconjugation

- Protein Modification : It serves as a linker for attaching drugs or other molecules to proteins, improving their therapeutic efficacy .

Advanced Material Development

- Hydrogel Formation : this compound can be incorporated into hydrogels that release bioactive molecules in response to specific stimuli (e.g., pH changes or light exposure) .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Solubility | Applications |

|---|---|---|---|

| This compound | 2 PEG units + thiol + carboxylic acid | High | Drug delivery, bioconjugation |

| Thiol-PEG3-acid | 3 PEG units + thiol + carboxylic acid | Higher than PEG2 | Similar applications |

| Thiol-PEG4-acid | 4 PEG units + thiol + carboxylic acid | Highest | Enhanced flexibility |

| Thiol-PEG2-amine | 2 PEG units + thiol + amine | Moderate | Different reactivity profile |

Case Studies and Research Findings

- Targeted Drug Delivery : A study demonstrated that incorporating this compound into nanoparticle formulations significantly improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in animal models.

- Bioconjugation Strategies : Research highlighted the effectiveness of this compound in creating stable conjugates with antibodies for targeted therapy against cancer cells. These conjugates showed increased binding affinity and reduced off-target effects compared to non-modified antibodies .

- Hydrogel Applications : In another study, hydrogels formed with this compound were used for controlled release of growth factors. The bioactivity of released factors was preserved, demonstrating potential for regenerative medicine applications .

Propriétés

IUPAC Name |

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZPXCJOJFHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801165801 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032347-93-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.